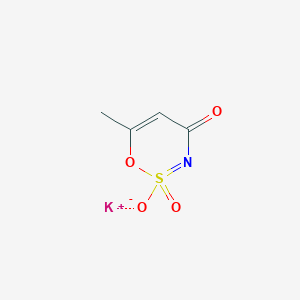

Potassium 6-methyl-2-oxidanidyl-2-oxidanylidene-1-oxa-2$l^{6}-thia-3-azacyclohexa-2,5-dien-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

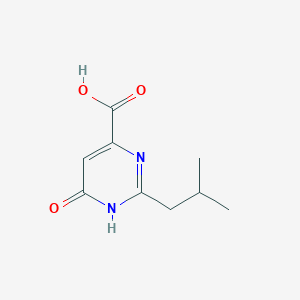

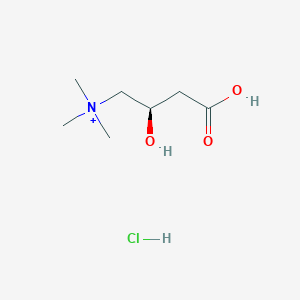

It is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, with a molecular formula of C4H4KNO4S and a molecular weight of 201.24 g/mol . This compound is approximately 200 times sweeter than sucrose and is commonly used in various food and beverage products due to its stability under heat and acidic conditions .

Méthodes De Préparation

The preparation of potassium acesulfame involves several steps:

Amination Reaction: Triethylamine is added to a sulfamic acid solution to generate ammonium sulfamate.

Acylation Reaction: Diketene is added to the ammonium sulfamate solution, and the reaction is catalyzed by a solid super acidic catalyst to form an intermediate solution.

Sulfonation Cyclization: Sulfur trioxide is dissolved in a solvent to form a cyclizing agent solution, which is then added to the intermediate solution to carry out sulfonation cyclization.

Hydrolysis: A hydrolytic agent is added to the cyclization product solution to obtain a hydrolysis product solution.

Final Product Formation: Potassium hydroxide solution is added to the organic phase of the hydrolysate solution to obtain potassium acesulfame.

Analyse Des Réactions Chimiques

Potassium acesulfame undergoes various chemical reactions:

Oxidation and Reduction: It is stable under oxidative and reductive conditions, making it suitable for use in food products that require a long shelf life.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Degradation: Under high temperatures, it can degrade to acetoacetamide, which is toxic in high doses.

Applications De Recherche Scientifique

Potassium acesulfame has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for the quantification of sweeteners in various products.

Biology: Studies have shown that it can influence the gut microbiota, potentially affecting gut health.

Medicine: It is used in pharmaceutical formulations to improve the palatability of medications.

Industry: It is widely used in the food and beverage industry as a non-caloric sweetener.

Mécanisme D'action

The mechanism of action of potassium acesulfame involves its interaction with sweet taste receptors on the tongue. It binds to the T1R2/T1R3 sweet taste receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness . Additionally, it can modulate the composition and function of the gut microbiota, although the exact mechanism is not fully understood .

Comparaison Avec Des Composés Similaires

Potassium acesulfame is often compared with other artificial sweeteners such as aspartame, saccharin, and sucralose:

Aspartame: Similar in sweetness but less stable under heat.

Saccharin: Has a slightly bitter aftertaste, which potassium acesulfame can mask.

Sucralose: More stable than aspartame but less sweet than potassium acesulfame.

Potassium acesulfame is unique due to its high sweetness, stability under various conditions, and ability to blend well with other sweeteners to achieve a more sucrose-like taste .

Propriétés

Formule moléculaire |

C4H4KNO4S |

|---|---|

Poids moléculaire |

201.24 g/mol |

Nom IUPAC |

potassium;6-methyl-2-oxido-2-oxo-1-oxa-2λ6-thia-3-azacyclohexa-2,5-dien-4-one |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6,7,8);/q;+1/p-1 |

Clé InChI |

JLEKLYQXZHJOTQ-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=O)N=S(=O)(O1)[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)

![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)

![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)

![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)

![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)